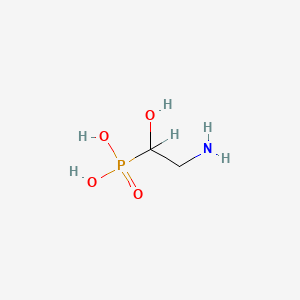
(2-Amino-1-hydroxyethyl)phosphonic acid
Vue d'ensemble
Description
(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus (C-P) bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .
Mécanisme D'action
Target of Action
(2-Amino-1-hydroxyethyl)phosphonic acid is a useful organic compound for research related to life sciences . .
Mode of Action
Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates, including this compound, are involved in various biochemical pathways. They are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activities .
Analyse Biochimique
Biochemical Properties
(2-Amino-1-hydroxyethyl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phosphonates. It is a metabolite of 2-aminoethylphosphonate, a naturally occurring molecule found in some bacteria. Enzymes such as 2-aminoethylphosphonate,2-oxoglutarate aminotransferase can convert 2-aminoethylphosphonate to this compound. Additionally, diiron oxygenase PhnZ catalyzes the catabolism of organophosphonate to glycine and inorganic phosphate . These interactions highlight the compound’s involvement in phosphonate metabolism and its potential as a biomarker for certain biological processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the catabolism of organophosphonates suggests that it may impact the availability of phosphate and glycine, which are essential for numerous cellular functions
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For instance, the enzyme PhnZ mediates the oxidative cleavage of the carbon-phosphorus bond in this compound, resulting in the production of glycine and inorganic phosphate . This reaction highlights the compound’s role in phosphonate metabolism and its potential impact on cellular phosphate levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that stock solutions of the compound can be stored below -20°C for several months, maintaining their stability
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on phosphonate metabolism, while higher doses could potentially lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study the compound’s impact on cellular processes
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphonate metabolism. It is a product of the enzymatic conversion of 2-aminoethylphosphonate by 2-aminoethylphosphonate,2-oxoglutarate aminotransferase. Additionally, the compound is catabolized by diiron oxygenase PhnZ to produce glycine and inorganic phosphate . These pathways highlight the compound’s role in the metabolism of organophosphonates and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s zwitterionic nature at physiological pH suggests that it may interact with various cellular transport mechanisms
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s zwitterionic nature and potential post-translational modifications may direct it to specific cellular compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of epoxides with (aminomethyl)phosphonates under solvent-free conditions and without the use of catalysts . This method yields the desired product efficiently and is considered environmentally friendly due to the absence of solvents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of readily available starting materials, are likely to be employed to ensure sustainable and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are generally carried out under mild conditions to preserve the integrity of the C-P bond .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture .
Applications De Recherche Scientifique
(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-aminoethylphosphonic acid: This compound shares a similar structure but differs in its functional groups and biological activity.
(2-Acetamido-1-hydroxyethyl)phosphonic acid: Another similar compound with distinct chemical properties and applications.
Uniqueness
(2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(2-amino-1-hydroxyethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIBKRJFIBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




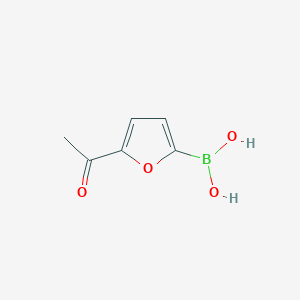

![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)

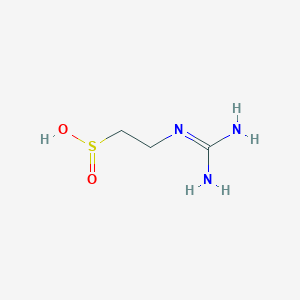

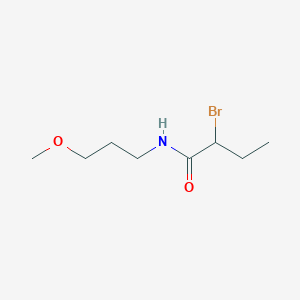
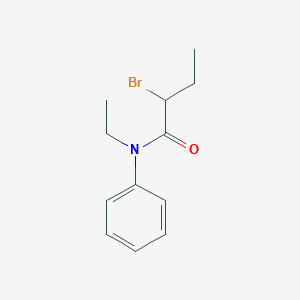
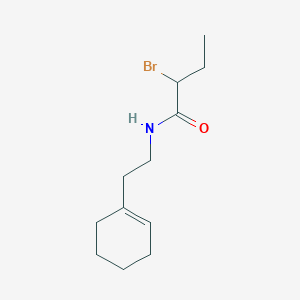
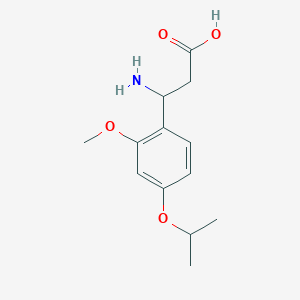
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
